molecular formula C10H12N4 B13339315 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B13339315
M. Wt: 188.23 g/mol
InChI Key: BHKHZAHZXUOIIO-UHFFFAOYSA-N
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Description

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromopyridine with hydrazine to form 4-pyridylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the ester group to an amine using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or pyrazole rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or pyrazole derivatives.

Scientific Research Applications

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and pyrazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
  • 2-(3-(pyridin-4-yl)-1H-imidazol-1-yl)ethan-1-amine

Uniqueness

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-pyridin-4-ylpyrazol-1-yl)ethanamine

InChI

InChI=1S/C10H12N4/c11-4-8-14-7-3-10(13-14)9-1-5-12-6-2-9/h1-3,5-7H,4,8,11H2

InChI Key

BHKHZAHZXUOIIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CCN

Origin of Product

United States

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